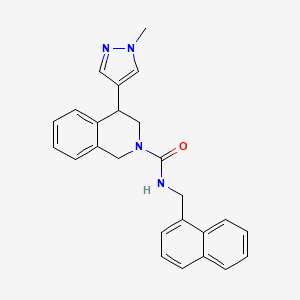

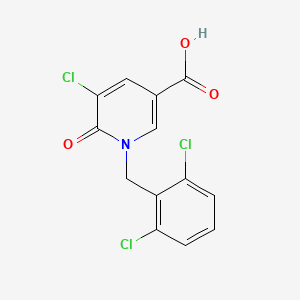

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid is a chemical compound with the molecular formula C13H8Cl3NO3 and a molecular weight of 332.57 . It’s used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)O)Cl)Cl . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (332.57) and molecular formula (C13H8Cl3NO3) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Reactivity and Coordination Polymers

Compounds similar to "5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid" have been studied for their reactivity and potential to form coordination polymers. For example, pyridine-2,4,6-tricarboxylic acid (ptcH(3)) reacts with Zn(II) salts to form various coordination polymers depending on the reaction conditions. These polymers exhibit structures such as zigzag coordination polymers and discrete carboxylate-bridged metallomacrocycles, highlighting the versatile coordination behavior of pyridine carboxylic acids with metal ions (Ghosh et al., 2004).

Catalytic Applications and Synthesis

The catalytic properties of pyridine carboxylic acids and their derivatives have been explored in various reactions. For instance, Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters has been studied, demonstrating the role of carboxylic acids as traceless activating groups in synthesizing substituted pyridines with high regioselectivity (Neely & Rovis, 2014). Similarly, the synthesis of 3-chloro-2-oxo-butanoate, an important intermediate in biologically active compounds, showcases the synthetic utility of chlorinated carboxylic acids and their derivatives (Yuanbiao et al., 2016).

Photoluminescence and Material Science

Environmental Applications

The degradation of environmental pollutants is another area where related compounds have been applied. The electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media by peroxi-coagulation highlights the potential for pyridine carboxylic acids and their derivatives in environmental remediation and the degradation of organic pollutants (Boye et al., 2003).

Propiedades

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO3/c14-9-2-1-3-10(15)8(9)6-17-5-7(13(19)20)4-11(16)12(17)18/h1-5H,6H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOEJZAMNHQPBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(2,6-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2895568.png)

![N-(2-chloro-4-fluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2895571.png)

![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)

![N,N-Dimethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-sulfonamide](/img/structure/B2895582.png)

![{[2-(6-Chloropyridine-3-sulfonamido)ethyl]sulfamoyl}dimethylamine](/img/structure/B2895585.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)